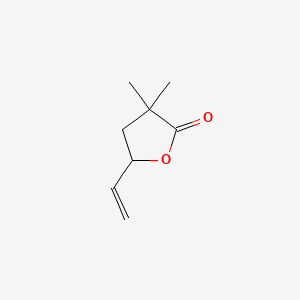
3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,3-Dimethyl-5-vinyldihydrofuran-2(3H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a furan ring and vinyl group, which contribute to its biological activity. The molecular formula is C₉H₁₀O₂, and its structural formula can be represented as follows:
Anti-Inflammatory Activity
Recent studies have shown that derivatives of this compound exhibit notable anti-inflammatory properties. For instance, compounds related to this structure were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3e | 56.43 | 57.14 |
| 3o | 69.56 | Not reported |
The compound 3e demonstrated higher COX-2 activity than Meloxicam, a standard anti-inflammatory drug, indicating its potential as a therapeutic agent in treating inflammatory conditions .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The MTT assay was employed to evaluate cell viability:
| Cell Line | IC50 (μM) |
|---|---|
| Breast Carcinoma (T47D) | 23.0 |
| Colon Carcinoma (HT-29) | 18.5 |
| Hepatocarcinoma (HepG2) | 15.0 |
These results indicate that the compound exhibits significant antiproliferative activity against several cancer types while showing low toxicity towards normal cells such as skin fibroblasts and hepatocytes .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes suggests that it may reduce the production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : Cytotoxic effects may be mediated through the induction of apoptosis in cancer cells, leading to decreased cell viability.
- Antioxidant Activity : Some studies indicate that compounds with similar structures possess antioxidant properties, which could contribute to their overall therapeutic efficacy.
Case Study 1: Anti-Cancer Efficacy
In a study examining the effects of various derivatives on cancer cell lines, it was found that this compound significantly inhibited the growth of T47D breast cancer cells at concentrations as low as 23 μM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: In Vivo Studies
In vivo studies using high-fat diet-induced diabetic rats demonstrated that derivatives of this compound improved insulin sensitivity without causing weight gain. This suggests potential applications in managing metabolic disorders alongside its anti-inflammatory properties .
Propriétés
IUPAC Name |
5-ethenyl-3,3-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6-5-8(2,3)7(9)10-6/h4,6H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTFRUUFACGXTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













